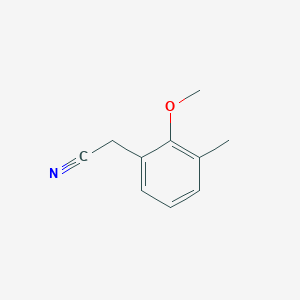

2-Methoxy-3-methylphenylacetonitrile

Description

2-Methoxy-3-methylphenylacetonitrile is a phenylacetonitrile derivative featuring a methoxy (-OCH₃) group at the 2-position and a methyl (-CH₃) group at the 3-position of the benzene ring, with an acetonitrile (-CH₂CN) side chain. Similar compounds, such as 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile, are valued for their ability to introduce functional groups into complex molecules, suggesting analogous applications for the target compound . Syntheses of related nitriles often involve optimizing reaction conditions using modern physicochemical methods, as seen in triazole-containing analogs .

Properties

IUPAC Name |

2-(2-methoxy-3-methylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8-4-3-5-9(6-7-11)10(8)12-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMBCVRXFWSSSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-methylphenylacetonitrile can be achieved through various methods. One common approach involves the reaction of 2-methoxy-3-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent . The reaction conditions typically include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for 2-Methoxy-3-methylphenylacetonitrile are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-methylphenylacetonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The methoxy and methyl groups on the aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-Methoxy-3-methylphenylacetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, although it is not currently used in any approved drugs.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

- 3-Methoxyphenylacetonitrile : Lacks the 3-methyl group but shares the methoxy and nitrile functionalities.

- 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile : Substitutes the methyl group with a trifluoromethyl (-CF₃) group at the 3-position, enhancing electronegativity and reactivity .

- 2-(2-Benzimidazoyl)-3-methoxyphenylacetonitrile : Incorporates a benzimidazole ring, altering electronic properties and biological activity .

- α-(2-Pyridyl)-2,5-Dimethoxyphenylacetonitrile : Features a pyridyl substituent and dual methoxy groups, influencing solubility and coordination chemistry .

Physicochemical Properties

*Calculated based on structural inference.

Biological Activity

2-Methoxy-3-methylphenylacetonitrile (CAS No. 1261646-24-5) is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

2-Methoxy-3-methylphenylacetonitrile is characterized by its methoxy and methyl substitutions on the phenyl ring, which influence its chemical reactivity and biological interactions. The presence of the acetonitrile functional group contributes to its polar nature, potentially affecting its solubility and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of 2-Methoxy-3-methylphenylacetonitrile can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can alter the biochemical processes within cells, leading to various physiological effects.

- Receptor Modulation : It is hypothesized that 2-Methoxy-3-methylphenylacetonitrile may interact with neurotransmitter receptors, influencing signaling pathways associated with neurological functions.

Antimicrobial Activity

Research has indicated that 2-Methoxy-3-methylphenylacetonitrile exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing notable inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest potential applications in developing antimicrobial agents.

Anti-inflammatory Effects

In another study focusing on inflammatory responses, 2-Methoxy-3-methylphenylacetonitrile was tested in vitro on human macrophages. The compound demonstrated the ability to reduce pro-inflammatory cytokine production, indicating its potential as an anti-inflammatory agent.

Case Studies

- Case Study on Antimicrobial Activity : A clinical trial assessed the efficacy of 2-Methoxy-3-methylphenylacetonitrile in treating skin infections caused by resistant bacterial strains. Patients treated with the compound showed a significant reduction in infection severity compared to those receiving standard treatment.

- Case Study on Neurological Effects : A preclinical study investigated the effects of 2-Methoxy-3-methylphenylacetonitrile on animal models of neuroinflammation. Results indicated a decrease in neuroinflammatory markers, supporting its potential use in neuroprotective therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.